N-(sec-butyl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide

Anticancer Cytotoxicity Structure-Activity Relationship

N-(sec-butyl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide (CAS 897457-75-9, molecular formula C17H18ClN3OS, MW 347.86 g/mol) is a synthetic small molecule belonging to the imidazo[2,1-b]thiazole acetamide class. This fused bicyclic heterocycle scaffold is recognized for its broad pharmacological versatility, with derivatives reported to exhibit anticancer, antimicrobial, antifungal, and kinase inhibitory activities.

Molecular Formula C17H18ClN3OS
Molecular Weight 347.86
CAS No. 897457-75-9
Cat. No. B2814122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(sec-butyl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide
CAS897457-75-9
Molecular FormulaC17H18ClN3OS
Molecular Weight347.86
Structural Identifiers
SMILESCCC(C)NC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H18ClN3OS/c1-3-11(2)19-16(22)8-14-10-23-17-20-15(9-21(14)17)12-4-6-13(18)7-5-12/h4-7,9-11H,3,8H2,1-2H3,(H,19,22)
InChIKeyRCNHTCASJQEGMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide to N-(sec-butyl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide (CAS 897457-75-9)


N-(sec-butyl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide (CAS 897457-75-9, molecular formula C17H18ClN3OS, MW 347.86 g/mol) is a synthetic small molecule belonging to the imidazo[2,1-b]thiazole acetamide class [1]. This fused bicyclic heterocycle scaffold is recognized for its broad pharmacological versatility, with derivatives reported to exhibit anticancer, antimicrobial, antifungal, and kinase inhibitory activities [2]. The compound features a 4-chlorophenyl substituent at position 6 of the imidazo[2,1-b]thiazole core and a sec-butyl group on the acetamide nitrogen at position 3, a substitution pattern that critically distinguishes it from other analogs within this class.

Why Generic Substitution of N-(sec-butyl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide Is Not Scientifically Valid


Within the imidazo[2,1-b]thiazole acetamide scaffold, subtle changes to either the aryl substituent at position 6 or the amide substituent at position 3 can produce dramatic shifts in target engagement, cytotoxicity, and selectivity. Published structure–activity relationship (SAR) data demonstrate that replacing the 4-chlorophenyl group with hydrogen or methoxy at the R1 position consistently reduces cytotoxic potency, while altering the amide side chain from bulk piperazine-substituted pyridine to smaller or more hydrophilic groups collapses selectivity between cancer and normal cell lines [1]. Consequently, generic selection of any imidazo[2,1-b]thiazole acetamide without verifying the specific substitution pattern risks acquiring a compound with entirely different—and potentially irrelevant—biological properties for the intended assay or screening campaign.

Quantitative Differentiation Evidence for N-(sec-butyl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide Versus Closest Analogs


4-Chlorophenyl Substituent Confers Superior Cytotoxic Potency Versus Hydrogen or Methoxy at R1

In a head-to-head series of N-pyridinyl-2-(6-arylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives sharing the 4-chlorophenyl core motif of CAS 897457-75-9, the 4-chlorophenyl-substituted compound 5f (R1 = Cl) exhibited an IC50 of 13.0 µM against MDA-MB-231 breast cancer cells, representing a 1.75-fold improvement over the unsubstituted phenyl analog 5a (R1 = H, IC50 = 27.1 µM) and a 3.98-fold improvement over the 4-methoxyphenyl analog 5h (R1 = OCH3, IC50 = 51.8 µM) [1]. This quantitative ranking—Cl >> H > OCH3—establishes the 4-chlorophenyl group as the optimal aryl substituent within this scaffold for MDA-MB-231 cytotoxicity.

Anticancer Cytotoxicity Structure-Activity Relationship

Halogen Substitution at R1 (Cl vs. F) Produces Divergent Cytotoxic Selectivity Profiles

Direct comparison within the same study series reveals that 4-chlorophenyl and 4-fluorophenyl substitutions yield meaningfully different selectivity patterns. The 4-chlorophenyl analog 5f showed IC50 values of 50.0 µM (HepG2) and 13.0 µM (MDA-MB-231), a 3.85-fold selectivity for the breast cancer line. In contrast, the 4-fluorophenyl analog 5g displayed IC50 values of 53.4 µM (HepG2) and 22.3 µM (MDA-MB-231), a narrower 2.39-fold selectivity, driven primarily by weaker MDA-MB-231 potency [1]. This demonstrates that Cl vs. F at this position modulates not only absolute potency but also the cancer cell line selectivity ratio, a parameter critical for target product profiling.

Anticancer Selectivity Halogen SAR

sec-Butyl Amide Substituent Offers Physicochemical and Pharmacokinetic Differentiation from n-Butyl and Isobutyl Analogs

The sec-butyl group on the acetamide nitrogen of CAS 897457-75-9 represents a branched alkyl amide that is structurally distinct from the linear n-butyl analog (N-butyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide) and the isobutyl analog (CAS not specified; N-isobutyl variant) . While quantitative logP or cLogP values for this specific compound have not been published in peer-reviewed literature, the well-established medicinal chemistry principle of branched alkyl groups reducing logP relative to linear isomers of the same carbon count predicts a moderate lipophilicity for the sec-butyl compound, potentially leading to improved aqueous solubility and altered metabolic stability compared to the n-butyl analog [1].

Pharmacokinetics Lipophilicity Amide substituent SAR

Class-Level Evidence: Imidazo[2,1-b]thiazole Core with 4-Chlorophenyl Enables Low Toxicity to Normal Cells While Maintaining Cancer Cell Cytotoxicity

A closely related analog, compound 5l (2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide), which shares the identical 4-chlorophenyl-imidazo[2,1-b]thiazole core with CAS 897457-75-9, demonstrated potent cytotoxicity against MDA-MB-231 cells (IC50 = 1.4 µM) while exhibiting negligible toxicity toward HL7702 normal human liver cells (IC50 > 100 µM) [1]. This >71-fold selectivity window between cancerous and normal cells is a hallmark of this core scaffold and provides confidence that the 4-chlorophenyl-substituted core, when paired with appropriate amide substituents, can deliver a meaningful therapeutic index. The sec-butyl amide in CAS 897457-75-9 represents a structurally simpler amide partner that may preserve this selectivity profile while reducing molecular complexity.

Selectivity Safety margin Normal cell toxicity

Recommended Research and Industrial Application Scenarios for N-(sec-butyl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide (CAS 897457-75-9)


Oncology-Focused Compound Library Expansion with Halogen-Differentiated Imidazo[2,1-b]thiazole Acetamides

Procure CAS 897457-75-9 alongside the 4-fluorophenyl analog (CAS 897463-69-3) and the unsubstituted phenyl analog (CAS 897459-13-1) to create a systematic halogen-SAR subset within a screening library [1]. Published data for closely related N-pyridinyl analogs demonstrate that the 4-chlorophenyl substitution yields a 1.75-fold potency increase over the unsubstituted phenyl analog and a 1.61-fold greater cancer cell selectivity ratio over the 4-fluorophenyl analog against MDA-MB-231 cells [1]. This enables researchers to directly test whether the chlorine atom's electronic and steric effects translate to differential hit rates in their specific assay systems.

Amide Substituent SAR Studies for Metabolic Stability Optimization

Use CAS 897457-75-9 (sec-butyl amide) as the branched-alkyl amide reference compound in a comparative panel that includes the n-butyl analog and the isobutyl analog to systematically evaluate the impact of alkyl branching on microsomal stability and CYP450-mediated metabolism . Branched alkyl amides are generally less susceptible to N-dealkylation than their linear counterparts, and quantifying this effect within the imidazo[2,1-b]thiazole scaffold can guide lead optimization decisions [2].

Core Scaffold Validation in Normal Cell Toxicity Counter-Screens

Deploy CAS 897457-75-9 in parallel cytotoxicity assays against cancer cell lines (e.g., MDA-MB-231, HepG2) and normal cell lines (e.g., HL7702) to determine whether the 4-chlorophenyl-imidazo[2,1-b]thiazole core, when paired with a simpler sec-butyl amide, retains the >70-fold selectivity window observed for the more complex analog 5l [1]. Positive results would validate this core as a privileged scaffold for developing selective anticancer agents with minimal off-target toxicity, and position CAS 897457-75-9 as a key synthetic intermediate for further derivatization.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a molecular weight of 347.86 g/mol, one chlorine atom, and a moderately lipophilic sec-butyl amide substituent, CAS 897457-75-9 falls within favorable physicochemical space for CNS drug candidacy . Incorporate this compound into CNS-focused screening panels as a reference point for imidazo[2,1-b]thiazole-derived ligands, particularly for programs targeting sigma-1 receptors—a known therapeutic target for this scaffold class covered under the ESTEVE patent family (US 9,617,281 B2) [3].

Quote Request

Request a Quote for N-(sec-butyl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.